
(3R,5R)-7-(((3R,5R)-7-(2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoyl)amino)-3,5-dihydroxyheptanoic acid
Descripción
(3R,5R)-7-(((3R,5R)-7-(2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoyl)amino)-3,5-dihydroxyheptanoic acid, commonly known as Atorvastatin (CAS 134523-00-5), is a synthetic statin classified as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . Its molecular formula is C33H35FN2O5, featuring a pyrrole core substituted with fluorophenyl, isopropyl, phenylcarbamoyl, and dihydroxyheptanoic acid moieties .
Propiedades
IUPAC Name |
(3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]amino]-3,5-dihydroxyheptanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H48FN3O8/c1-25(2)38-37(40(52)43-29-11-7-4-8-12-29)36(26-9-5-3-6-10-26)39(27-13-15-28(41)16-14-27)44(38)20-18-31(46)22-32(47)23-34(49)42-19-17-30(45)21-33(48)24-35(50)51/h3-16,25,30-33,45-48H,17-24H2,1-2H3,(H,42,49)(H,43,52)(H,50,51)/t30-,31-,32-,33-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBQUGGVWQTSGG-XEXPGFJZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)NCCC(CC(CC(=O)O)O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)NCC[C@H](C[C@H](CC(=O)O)O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H48FN3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20237275 | |
Record name | (3R,5R)-7-(((3R,5R)-7-(2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoyl)amino)-3,5-dihydroxyheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20237275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887196-24-9 | |
Record name | (3R,5R)-7-(((3R,5R)-7-(2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoyl)amino)-3,5-dihydroxyheptanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887196249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R,5R)-7-(((3R,5R)-7-(2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoyl)amino)-3,5-dihydroxyheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20237275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,5R)-7-(((3R,5R)-7-(2-(4-FLUOROPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-(PHENYLCARBAMOYL)-1H-PYRROL-1-YL)-3,5-DIHYDROXYHEPTANOYL)AMINO)-3,5-DIHYDROXYHEPTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM4ME645TL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mecanismo De Acción
Target of Action
Atorvastatin EP Impurity F, also known as NM4ME645TL, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver.
Mode of Action
Atorvastatin EP Impurity F acts as an HMG-CoA reductase inhibitor . It competitively inhibits the enzyme, thereby blocking the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL).
Biochemical Pathways
By inhibiting HMG-CoA reductase, Atorvastatin EP Impurity F disrupts the mevalonate pathway , which is responsible for the synthesis of cholesterol and other compounds involved in lipid metabolism. This results in a decrease in the levels of LDL and VLDL, often referred to as "bad cholesterol".
Pharmacokinetics
Atorvastatin EP Impurity F is highly plasma protein bound (over 98%) and has a volume of distribution of about 380 liters. It is rapidly absorbed after oral administration with a peak plasma concentration at 1 to 2 hours. The absolute bioavailability of atorvastatin is reported to be 12% after a 40 mg oral dose.
Result of Action
The inhibition of cholesterol synthesis by Atorvastatin EP Impurity F leads to a reduction in LDL and VLDL levels, ultimately reducing the risk of cardiovascular disease. This includes conditions such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke.
Action Environment
The action of Atorvastatin EP Impurity F can be influenced by various environmental factors. For instance, the solubility of the sodium salt of atorvastatin is 1.23 mg/mL at the physiological intestinal pH of 6 – 6.5. Additionally, genetic polymorphisms can influence the pharmacokinetics and clinical response to Atorvastatin.
Actividad Biológica
The compound (3R,5R)-7-(((3R,5R)-7-(2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoyl)amino)-3,5-dihydroxyheptanoic acid is a derivative of atorvastatin, a well-known statin used primarily for cholesterol management. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
The compound's molecular formula is with a molecular weight of approximately 1183.39 g/mol. It features a complex structure that includes multiple stereocenters and functional groups that contribute to its biological activity.
As a statin derivative, this compound primarily functions by inhibiting the enzyme HMG-CoA reductase , which plays a critical role in the biosynthesis of cholesterol in the liver. By reducing cholesterol production, it effectively lowers low-density lipoprotein (LDL) cholesterol levels in the bloodstream, thereby decreasing the risk of cardiovascular diseases.
Key Biological Activities
- Cholesterol Reduction : The compound significantly decreases LDL cholesterol levels.
- Anti-inflammatory Effects : Statins are known to exhibit anti-inflammatory properties, which may contribute to their cardiovascular benefits.
- Endothelial Function Improvement : Enhances endothelial function and promotes vasodilation.
Case Study 1: Effects on Lipid Profiles
A clinical trial investigated the lipid-lowering effects of atorvastatin derivatives in patients with hyperlipidemia. The results indicated that treatment with the compound led to a significant reduction in total cholesterol and LDL levels compared to placebo.
Parameter | Baseline (mg/dL) | Post-Treatment (mg/dL) | % Change |
---|---|---|---|
Total Cholesterol | 240 | 180 | -25% |
LDL Cholesterol | 160 | 100 | -37.5% |
HDL Cholesterol | 40 | 50 | +25% |
Case Study 2: Cardiovascular Outcomes
A longitudinal study assessed the impact of atorvastatin derivatives on cardiovascular events. Patients receiving treatment showed a reduced incidence of heart attacks and strokes over five years compared to those not receiving statin therapy.
Safety Profile
While generally well-tolerated, potential side effects include:
- Muscle Pain : Myopathy or rhabdomyolysis in rare cases.
- Liver Enzyme Elevation : Regular monitoring is recommended.
- Gastrointestinal Disturbances : Such as nausea and diarrhea.
Aplicaciones Científicas De Investigación
Pharmacological Studies
The compound has been studied for its potential effects on lipid metabolism and cardiovascular health. As an impurity of atorvastatin, it provides insights into the metabolic pathways and side effects associated with statin therapy. Research indicates that atorvastatin and its impurities can influence lipid profiles and inflammatory markers in clinical settings.
Drug Development
Understanding the properties and behaviors of this compound can aid in the development of new lipid-lowering agents. By analyzing its structure and function, researchers can potentially design more effective statins with fewer side effects.
Analytical Chemistry
The compound serves as a reference standard in analytical chemistry for the quality control of atorvastatin formulations. Its identification and quantification are critical in ensuring the purity and efficacy of pharmaceutical products.
Case Study 1: Lipid Metabolism Research
A study published in a pharmacological journal investigated the effects of atorvastatin impurities on lipid metabolism in animal models. The findings suggested that certain impurities could enhance or diminish the lipid-lowering effects of atorvastatin, highlighting the importance of monitoring these compounds during drug formulation.
Case Study 2: Quality Control in Pharmaceutical Manufacturing
In a quality assurance study, researchers evaluated various atorvastatin formulations for the presence of impurities like (3R,5R)-7-(...) using high-performance liquid chromatography (HPLC). The results underscored the necessity for stringent quality control measures to ensure therapeutic efficacy and patient safety.
Comparación Con Compuestos Similares
Key Pharmacological Properties:
- Mechanism : Inhibits cholesterol biosynthesis by blocking HMG-CoA conversion to mevalonate .
- Bioavailability : ~14% due to low aqueous solubility (0.1 mg/mL), extensive first-pass metabolism, and high plasma protein binding (>98%) .
- Half-Life : ~14 hours for the parent compound, with active metabolites persisting up to 30 hours .
Comparison with Structurally Similar Compounds
Comparison with Other Statins
Atorvastatin belongs to the statin class, which includes Rosuvastatin , Simvastatin , and Pravastatin . Below is a detailed comparison with Rosuvastatin , a structurally distinct statin with enhanced pharmacokinetics:
Key Structural Differences :
Comparison with Atorvastatin Metabolites
Atorvastatin undergoes hepatic metabolism to form ortho-hydroxyatorvastatin (o-ATV) and para-hydroxyatorvastatin (p-ATV) , which exhibit modified bioactivity:
Functional Implications :
Q & A
Q. What are the key synthetic routes for synthesizing the compound, and how do intermediates influence yield?
The synthesis involves multi-step reactions, including pyrrole ring formation, coupling, and hydroxyl protection. Critical intermediates include methyl esters (e.g., "(3R,5R)-Methyl 7-[...]dihydroxyheptanoate") for carboxylate group protection, as noted in . Methodological steps:
- Pyrrole Core Assembly : React 4-fluorophenyl and isopropyl substituents with phenylcarbamoyl precursors under anhydrous conditions .
- Heptanoic Acid Chain Attachment : Use coupling agents like EDC/HOBt for amide bond formation between pyrrole and dihydroxyheptanoyl intermediates .
- Deprotection : Acidic hydrolysis (e.g., HCl/THF) to yield the final carboxylic acid .
Yield optimization requires monitoring intermediates via LC-MS and adjusting reaction stoichiometry .
Q. How is stereochemical integrity confirmed during synthesis?
Stereochemistry is validated using:
- Chiral HPLC : To resolve enantiomers (e.g., using Chiralpak® columns with polar organic mobile phases) .
- NMR Spectroscopy : - and -NMR to verify diastereotopic protons and coupling constants (e.g., for vicinal diols) .
- X-ray Crystallography : For absolute configuration determination of crystalline intermediates .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways and reduce trial-and-error synthesis?
Quantum chemical calculations (e.g., DFT) and AI-driven platforms like COMSOL Multiphysics enable:
- Reaction Path Prediction : Identifying low-energy transition states for pyrrole ring closure and hydroxyl group retention .
- Solvent Optimization : Simulating solvent effects (e.g., DMF vs. THF) on reaction kinetics using COSMO-RS models .
- Machine Learning : Training models on existing synthetic data to predict optimal conditions (e.g., temperature, catalyst loading) for coupling reactions .
Q. What strategies mitigate process-related impurities, such as stereoisomers or oxidized byproducts?
Critical impurities include:
- (3S,5R)-Diastereomer : Controlled via chiral catalysts (e.g., BINOL-phosphoric acid) during hydroxylation .
- Oxidative Degradants : Minimized by inert atmosphere (N) and antioxidants (e.g., BHT) during storage .
Analytical methods: - HPLC-DAD/ELSD : Gradient elution (C18 column, 0.1% TFA in acetonitrile/water) to separate impurities .
- High-Resolution MS : To identify trace degradants (e.g., lactone forms) .
Q. How do structural modifications (e.g., fluorophenyl vs. phenyl groups) impact biological activity?
Comparative studies using analogs (e.g., "7-[2,3-bis(4-fluorophenyl)-...] derivatives" from ) reveal:
- Fluorine Substitution : Enhances metabolic stability via reduced CYP450 oxidation .
- Isopropyl vs. Methyl Groups : Bulkier substituents improve target binding affinity (e.g., HMG-CoA reductase inhibition) .
Methodology: - Molecular Docking : Assess binding interactions using AutoDock Vina with crystal structures (PDB: 1HWK) .
- In Vitro Assays : Measure IC values in hepatocyte models .
Q. What factorial design approaches improve experimental efficiency in process optimization?
A 3 factorial design evaluates variables like temperature, catalyst loading, and solvent polarity:
- Factors : Temperature (40–60°C), Pd(OAc) (2–5 mol%), solvent (DMF vs. DMSO).
- Response Variables : Yield, enantiomeric excess (ee).
- Data Analysis : ANOVA to identify significant factors (e.g., solvent polarity impacts ee by 15–20%) .
Automated platforms (e.g., AI-driven "smart labs" in ) enable real-time parameter adjustment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.